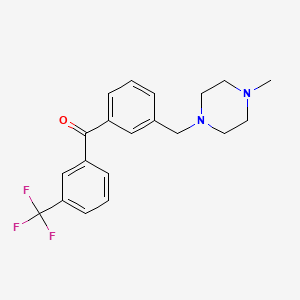

3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures starting from benzazoles or benzo[d]thiazol-2(3H)-one derivatives. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue involves a two-step procedure from the corresponding 2-(pentafluorophenyl)benzazoles . Although the exact synthesis of "3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone" is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure and conformational stability of compounds similar to "3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone" have been studied using ab initio Hartree-Fock and density functional theory (DFT) methods. For example, the conformational analysis of 3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one revealed seven staggered stable conformers, with the most stable form having a chair conformation . These computational methods could be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using experimental techniques such as FT-IR and Laser-Raman spectroscopy, as well as theoretical calculations. For example, the vibrational frequencies and geometric parameters of 3-[(4-phenylpiperazin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione were determined and showed good agreement between experimental and theoretical data . These methods could be applied to determine the properties of "3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone."

Scientific Research Applications

Automated Analysis in Human Milk

A study by Ye et al. (2008) developed a sensitive method using high-performance liquid chromatography-tandem mass spectrometry to measure concentrations of various compounds, including benzophenones, in human milk. This research highlights the application of benzophenone-related compounds in analytical chemistry, specifically for assessing human exposure to these compounds in breastfed infants (Ye, Bishop, Needham, & Calafat, 2008).

Chemical Transformations

Okamoto et al. (2010) explored the transformation of CF3 group in 4-trifluoromethylbenzoyl chloride into a diarylhydroxymethyl group. This study demonstrates the chemical transformation possibilities of trifluoromethylbenzophenone derivatives, showcasing their application in organic chemistry (Okamoto, Kumeda, & Yonezawa, 2010).

Metabolism Studies

Watanabe et al. (2015) investigated the metabolism of benzophenone-3 (BP-3) by rat and human liver microsomes. The study provides insight into the metabolism of benzophenone derivatives and their effects on endocrine-disrupting activity, which is crucial for understanding the biological impact of these compounds (Watanabe, Kojima, Takeuchi, Uramaru, Sanoh, Sugihara, Kitamura, & Ohta, 2015).

Photophysical and Photochemical Reactions

Ma et al. (2013) studied the photophysical and photochemical reactions of methylbenzophenones, providing valuable information on the behavior of benzophenone derivatives under various conditions. This research is relevant to understanding the photoreactivity of benzophenone-related compounds (Ma, Su, Li, Zhang, Huang, & Phillips, 2013).

Central Nervous System Activity

Hirai et al. (1982) prepared a series of amino acid amide derivatives of triazolylbenzophenones, evaluating them for central nervous system (CNS) activity. This demonstrates the potential of benzophenone derivatives in the development of pharmaceutical compounds (Hirai, Fujishita, Ishiba, Sugimoto, Matsutani, Tsukinoki, & Hirose, 1982).

Polymerization Processes

Baek et al. (2004) discussed the in-situ polymerization of benzophenone derivatives, highlighting their application in the development of new materials and their interaction with carbon nanofibers (Baek, Lyons, & Tan, 2004).

Safety And Hazards

This would involve a review of any known safety hazards associated with the compound, as well as appropriate handling and disposal procedures.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or studies of the compound’s properties or reactivity.

Please note that this is a general outline and the specific details would depend on the particular compound and the available literature. For a specific compound like “3-(4-Methylpiperazinomethyl)-3’-trifluoromethylbenzophenone”, you would need to consult the relevant scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, you could consider reaching out to a chemist or a chemical database for more specific information. Please remember to handle all chemicals safely and responsibly.

properties

IUPAC Name |

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O/c1-24-8-10-25(11-9-24)14-15-4-2-5-16(12-15)19(26)17-6-3-7-18(13-17)20(21,22)23/h2-7,12-13H,8-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWYKRKEGBTIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643439 | |

| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone | |

CAS RN |

898789-03-2 | |

| Record name | Methanone, [3-[(4-methyl-1-piperazinyl)methyl]phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1327118.png)

![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)

![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)

![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)

![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)

![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)